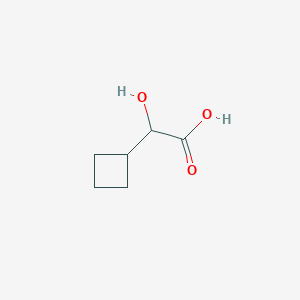
2-Cyclobutyl-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-2-hydroxyacetic acid is a compound that can be inferred to have a cyclobutane backbone with a hydroxyacetic acid moiety. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and behavior of this compound.
Synthesis Analysis
The synthesis of related cyclobutane-containing compounds has been reported. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, with the free amino acid being fully characterized for the first time . Additionally, the synthesis of a cyclobutanol containing dipeptide has been achieved via a short stereoselective route, which upon acid hydrolysis yields a compound with enhanced antibacterial activity . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate hydroxyacetic acid moiety.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is known to confer rigidity due to the presence of strong intramolecular hydrogen bonds. This is evidenced by NMR structural studies and DFT theoretical calculations, which reveal the formation of cis-fused [4.2.0]octane structural units . Such structural features are likely to be present in this compound, influencing its conformation and potentially its reactivity.
Chemical Reactions Analysis
The chemical reactivity of cyclobutane derivatives can be quite diverse. For example, 2-hydroxycyclobutanone reacts with benzylic alcohols in an acid-catalyzed manner to form 2-(benzyloxy)cyclobutanones and bis(benzyloxy)dioxatricyclo decanes . This suggests that this compound could also participate in similar acid-catalyzed reactions, potentially leading to the formation of esters or other derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. Cyclobutane derivatives are generally characterized by their high rigidity and the presence of intramolecular hydrogen bonds, which can affect their boiling points, solubility, and stability . The presence of a hydroxy group in this compound would contribute to its polarity and could enhance its solubility in polar solvents.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
2-Cyclobutyl-2-hydroxyacetic acid, as a derivative of hydroxyacetic acid, plays a significant role in various industrial applications. It's a bulk fine chemical intermediate used in adhesives, metal cleaning, biodegradable materials, dyeing, and textiles. It also forms a crucial component in personal care products. The synthesis of hydroxyacetic acid, and by extension its derivatives like this compound, involves various routes, each with distinct advantages and applications (Lin Qia, 2014).
Analytical Chemistry and Chiral Separation
In analytical chemistry, this compound enantiomers have been separated by capillary electrophoresis, a technique that is crucial in pharmaceutical and biochemical research. This method uses hydroxypropyl-β-cyclodextrin as a chiral selector, and its application demonstrates the compound's significance in stereochemical analyses and the synthesis of chiral molecules (Wen Jun-feng, 2005).
Organic Chemistry and Synthesis of Derivatives
In the realm of organic chemistry, this compound and its derivatives are central to synthesizing a variety of compounds. For instance, the synthesis of bromomethyl cyclobutane, a compound derived from cyclobutyl formic acid (related to this compound), highlights its application in creating compounds with potential industrial and pharmaceutical significance (D. Hui, 2003).
Advanced Drug Design
Cyclobutyl-containing compounds, including those related to this compound, have increasingly become vital in drug design. Their unique structural properties make them suitable intermediates in synthesizing biomedically relevant materials and as frameworks in drug development. They have found applications in various therapeutic fields, such as cancer treatment, nervous system disorders, and antiviral medications (Shuang Ren et al., 2022).
Safety and Hazards
Orientations Futures
While specific future directions for 2-Cyclobutyl-2-hydroxyacetic acid are not mentioned in the available resources, it’s worth noting that cyclobutanes are common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs . This suggests potential future research directions in the field of drug design .
Propriétés
IUPAC Name |
2-cyclobutyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUASXFZWNGNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
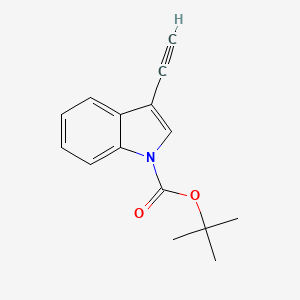

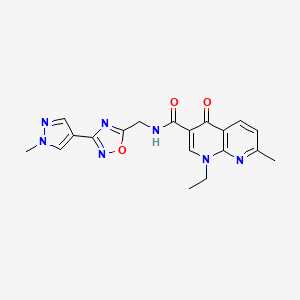

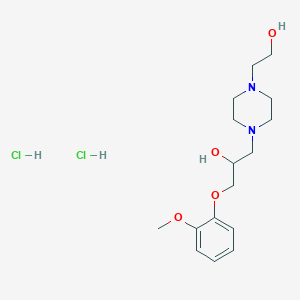
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)
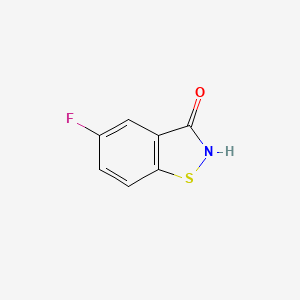
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)